Adenosine-2'-5'-diphosphate

説明

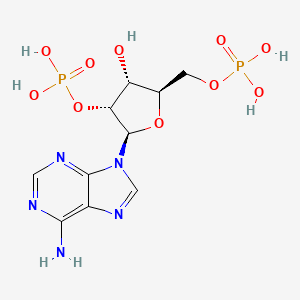

Structure

3D Structure

特性

CAS番号 |

3805-37-6 |

|---|---|

分子式 |

C10H15N5O10P2 |

分子量 |

427.20 g/mol |

IUPAC名 |

[(2R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6?,7?,10-/m1/s1 |

InChIキー |

AEOBEOJCBAYXBA-DGPXGRDGSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N |

同義語 |

2',5'-ADP 2'-phospho-AMP 2'-phosphoadenosine 5'-phosphate adenosine 2',5'-bisphosphate adenosine 2',5'-diphosphate Ado(2',5')P2 |

製品の起源 |

United States |

Biosynthetic and Metabolic Pathways of Adenosine 2 5 Diphosphate

Interconversion of Adenine (B156593) Nucleotides

The generation of Adenosine-2'-5'-diphosphate is not a primary step in the cell's main energy cycle. Instead, evidence points to its formation from processes related to RNA degradation and specific enzymatic synthesis.

Direct enzymatic dephosphorylation of ATP to yield this compound is not a recognized pathway in central metabolism. The primary product of ATP hydrolysis for energy is Adenosine-5'-diphosphate (ADP). apexbt.com However, this compound can be synthesized. For instance, it has been prepared chemically for research purposes by reacting adenosine-2'-monophosphate with phosphoramidic acid. cdnsciencepub.com

A more biologically relevant context for related compounds arises from the interferon-induced 2-5A system, which is a defense mechanism against viruses. In this pathway, enzymes called 2',5'-oligoadenylate synthetases use ATP to create 2',5'-phosphodiester-linked oligoadenylates (2-5A). nih.gov While not producing free this compound directly, this demonstrates the cell's ability to form 2',5' linkages. The degradation of these 2-5A oligomers or other RNA molecules containing this unusual linkage can be a source of related compounds. nih.govtandfonline.com For example, studies have detected adenylyl-(2'→5')-adenosine 5'-phosphate in digests of yeast RNA, suggesting that 2'-5' phosphodiester linkages exist within RNA preparations and their breakdown can yield such molecules. tandfonline.com

There is no evidence to suggest that this compound is directly rephosphorylated to Adenosine (B11128) Triphosphate (ATP) through the cell's primary energy-generating mechanisms.

Oxidative phosphorylation is the process where the energy from the electron transport chain is used to phosphorylate ADP (Adenosine-5'-diphosphate) to ATP. wikipedia.org The ATP synthase complex specifically recognizes and binds ADP and inorganic phosphate (B84403) to synthesize ATP. wikipedia.org this compound is not a known substrate for this enzyme complex.

In glycolysis, ATP is generated through substrate-level phosphorylation, where a phosphate group is transferred to ADP from a high-energy intermediate. The key enzymes responsible for this, phosphoglycerate kinase and pyruvate (B1213749) kinase, are specific for ADP. wikipedia.org this compound does not participate in this pathway as a substrate for ATP generation.

Similar to oxidative phosphorylation, photophosphorylation in plants and other photosynthetic organisms harnesses light energy to create a proton gradient that drives the synthesis of ATP from ADP and inorganic phosphate. This process is also specific to ADP and does not utilize this compound.

Rephosphorylation of this compound to Adenosine Triphosphate

Glycolytic Pathways

Regulation of this compound Homeostasis

The regulation of this compound levels appears to be primarily controlled by its degradation. An enzyme known as 3'(2'),5'-bisphosphate nucleotidase (Bpnt1) plays a key role in its catabolism. uniprot.org This phosphatase hydrolyzes Adenosine-2',5'-bisphosphate into Adenosine-5'-monophosphate (AMP) and inorganic phosphate. uniprot.org By converting it to AMP, the cell can then reintegrate the breakdown product into the general nucleotide pool, for example, by rephosphorylating AMP to ADP and then to ATP. wikipedia.orguniprot.org This enzymatic degradation prevents the accumulation of Adenosine-2',5'-bisphosphate, which could otherwise inhibit various enzymes that use related compounds like PAPS (3'-phosphoadenosine-5'-phosphosulfate) or interfere with RNA processing. uniprot.org

The activity of this nucleotidase is a crucial control point. For example, the mouse enzyme Bpnt1 shows optimal activity around a neutral pH of 7.5 and is inhibited by lithium ions. uniprot.org This indicates that cellular pH and ion concentrations could influence the turnover rate of this compound.

Molecular Mechanisms and Biological Functions of Adenosine 2 5 Diphosphate

Adenosine-2'-5'-Diphosphate as a Purinergic Signaling Molecule

Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine. wikipedia.org These molecules are released from cells under various physiological and pathological conditions and act on specific purinergic receptors on the same or adjacent cells to regulate a wide array of cellular functions. wikipedia.orgnih.gov this compound (A-2',5'-DP), a structural isomer of the well-known signaling molecule adenosine-5'-diphosphate (ADP), also functions within this complex signaling network. It acts as a modulator of purinergic receptors, influencing cellular behavior and downstream signaling events. scbt.comscbt.com

Activation of Purinergic P2Y Receptors by this compound and its Analogues

The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is a primary target for extracellular nucleotides. wikipedia.org These receptors are stimulated by molecules like ATP, ADP, uridine (B1682114) triphosphate (UTP), and uridine diphosphate (B83284) (UDP), and are involved in diverse physiological processes. wikipedia.org this compound, often used in its salt form (Adenosine 2',5'-diphosphate sodium salt) or referred to by the abbreviation A2P5P, is recognized as a selective ligand for certain P2Y receptor subtypes. scbt.comnih.gov Its primary role is as a competitive antagonist at the P2Y1 receptor, although it also has modulatory effects on other purinergic receptors like P2X1. scbt.comnih.govmedchemexpress.com

The P2Y1 receptor is a Gq-coupled receptor that is potently activated by ADP to mediate various cellular responses, including platelet aggregation and smooth muscle regulation. scbt.complos.org this compound (A2P5P) is a well-characterized selective and competitive antagonist of the P2Y1 receptor. nih.gov By binding to the receptor, it blocks the action of the endogenous agonist ADP. nih.govguidetopharmacology.org This antagonistic action prevents the activation of the Gq protein, thereby inhibiting downstream signaling cascades such as the activation of phospholipase C and the subsequent mobilization of intracellular calcium. nih.govnih.gov

The inhibitory effect of A2P5P on P2Y1 receptors has been demonstrated in various cell types. In human platelets, A2P5P inhibits ADP-induced shape change and aggregation. nih.gov It also competitively antagonizes the calcium mobilization that occurs in response to ADP in platelets and other cells expressing the P2Y1 receptor. nih.gov Furthermore, research has shown that the kinase activity induced by P2Y1 receptor agonists can be blocked by A2P5P. nih.gov This highlights its role in preventing the receptor from initiating intracellular signaling. scbt.comnih.gov

| Compound | Receptor Target | Action | Effect |

| This compound (A2P5P) | P2Y1 | Competitive Antagonist | Inhibits ADP-induced platelet aggregation and shape change; blocks calcium mobilization. nih.gov |

| Adenosine-3'-phosphate-5'-phosphate (A3P5P) | P2Y1 | Competitive Antagonist | Inhibits ADP-induced platelet shape change and aggregation. nih.gov |

| 2-methylthio-ADP (2-MeSADP) | P2Y1 | Agonist | Stimulates ERK1/2 and SAPK family kinases. nih.gov |

The P2Y12 receptor is a Gi-coupled receptor that is crucial for amplifying and sustaining platelet aggregation, primarily through the inhibition of adenylyl cyclase. wikipedia.orgnih.gov Adenosine-5'-diphosphate (ADP) is the key physiological agonist for the P2Y12 receptor. ahajournals.orgguidetopharmacology.org While this compound is a known antagonist of the P2Y1 receptor, its direct and specific interactions with the P2Y12 receptor are not as well-documented in the available research. Studies on P2Y12 signaling predominantly focus on ADP and its analogues, such as 2-MeSADP, or specific P2Y12 antagonists like clopidogrel's active metabolite. ahajournals.orgguidetopharmacology.org The co-activation of both P2Y1 and P2Y12 receptors by ADP is essential for a full aggregation response in platelets. nih.govnih.gov

The P2Y13 receptor, like P2Y12, is a Gi-coupled receptor that is activated by ADP. guidetopharmacology.orgnih.gov It is expressed in various tissues, including the spleen, liver, and bone marrow. guidetopharmacology.org The activation of P2Y13 by ADP can lead to the inhibition of adenylyl cyclase and is implicated in processes such as autophagy in liver cells and inflammatory responses. ulb.ac.beijbs.com Research indicates that ADP is the natural agonist for the P2Y13 receptor. guidetopharmacology.org Specific antagonists like MRS2211 are used to probe its function. nih.govulb.ac.be There is limited specific information in the provided sources detailing the direct action of this compound as an agonist or antagonist at the P2Y13 receptor.

P2Y12 Receptor-Mediated Signaling

Downstream Intracellular Signaling Cascades Mediated by this compound

The binding of ligands to P2Y receptors initiates a cascade of intracellular events. For P2Y1 receptors, agonist binding typically activates the Gq protein, leading to phospholipase C (PLC) activation and subsequent increases in intracellular calcium. nih.govnih.gov As an antagonist, this compound blocks these initial steps. nih.gov However, the activation of P2Y receptors can also lead to the stimulation of other pathways, including the mitogen-activated protein (MAP) kinase cascades. nih.gov

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. uni-giessen.de Activation of the P2Y1 receptor by agonists like 2-methylthio-ADP (2-MeSADP) has been shown to stimulate the phosphorylation and activation of ERK1/2. nih.gov This activation can be blocked by the P2Y1-selective antagonist, this compound, demonstrating that the signal originates from this receptor. nih.gov

The signaling from the P2Y1 receptor to the ERK cascade is complex. Studies have shown that the initial, transient phase of ERK activation involves cooperative effects from phosphatidylinositol 3-kinase (PI3K), the non-receptor tyrosine kinase Src, and Protein Kinase C (PKC). nih.gov A more sustained phase of ERK activation, which is critically dependent on PI3K, can also occur. nih.gov In some cellular contexts, this sustained ERK activation leads to the phosphorylation of downstream targets like the transcription factor Elk-1. nih.gov Furthermore, research in fibroblast-like synoviocytes has shown that ADP can enhance the phosphorylation of ERK through P2Y13 receptors, a process that can be diminished by MEK/ERK inhibitors. nih.gov

| Pathway Component | Role in P2Y-mediated ERK Activation | Research Finding |

| P2Y1 Receptor | Initiates the signaling cascade upon agonist binding. | Agonist (2-MeSADP) stimulation leads to ERK1/2 activation, which is blocked by the antagonist this compound. nih.gov |

| P2Y13 Receptor | Can mediate ERK phosphorylation in response to ADP. | ADP stimulation enhances ERK phosphorylation in fibroblast-like synoviocytes. nih.gov |

| PI3-Kinase | Key mediator for both transient and sustained ERK activation. | The inhibitor LY 294002 partially inhibits the transient phase and is critical for the sustained phase of ERK activity. nih.gov |

| Src | Contributes to the transient phase of ERK activation. | The inhibitor PP1 attenuates the transient phase of ERK phosphorylation. nih.gov |

| Protein Kinase C (PKC) | Involved in the transient phase of ERK activation. | The inhibitor Gö 6976 partially inhibits the transient phase of ERK activity. nih.gov |

| MEK1/2 | Upstream kinase that directly phosphorylates and activates ERK1/2. | The inhibitor U0126 reduces ADP-induced effects that are dependent on the MEK/ERK pathway. nih.gov |

Cyclic AMP (cAMP) Modulation

This compound and its related compounds can influence the levels of cyclic AMP (cAMP), a crucial second messenger. This modulation often occurs through interactions with purinergic receptors and their associated signaling cascades. For instance, ADP can inhibit stimulated adenylate cyclase through P2T-purinoceptors. medchemexpress.com The broader "cAMP-adenosine pathway" highlights a mechanism where extracellular ATP is metabolized to adenosine, which then activates G protein-coupled receptors to modulate intracellular cAMP concentrations. frontiersin.org While ATP is the direct precursor for cAMP synthesis by adenylate cyclase, its degradation product, ADP, and its analogue A2,5P, can influence these pathways. wikipedia.orgnih.gov For example, A2,5P has been shown to be an antagonist for the P2Y1 receptor, which can be coupled to the inhibition of adenylyl cyclase. nih.gov This antagonistic action on receptors that modulate adenylyl cyclase activity is a key mechanism through which A2,5P can influence intracellular cAMP levels.

Intracellular Calcium Mobilization

This compound plays a role in the complex process of intracellular calcium mobilization, primarily through its interaction with purinergic receptors. Specifically, A2,5P acts as an antagonist at the P2Y1 receptor. nih.gov The P2Y1 receptor is a G protein-coupled receptor that, when activated by its natural agonist ADP, stimulates phospholipase C. This leads to the production of inositol (B14025) trisphosphate (IP3), which in turn binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.govgenome.jp By inhibiting the P2Y1 receptor, A2,5P can block this cascade, thereby preventing or reducing ADP-induced intracellular calcium mobilization. nih.gov This mechanism is particularly relevant in platelets, where ADP-induced calcium signaling is a critical step in their activation and aggregation. nih.gov

Furthermore, related molecules like adenosine diphosphate ribose (ADPR) are recognized as novel signaling molecules that can mobilize intracellular Ca2+ through various pathways, including the activation of TRPM2 channels and other purinergic-dependent routes. karger.comnih.gov While distinct from A2,5P, the study of ADPR provides a broader context for how adenosine diphosphate derivatives participate in calcium signaling.

Enzymatic Interactions and Allosteric Regulation by this compound

This compound exhibits significant interactions with a variety of enzymes, often acting as an allosteric regulator to modulate their activity.

A2,5P, as an analog of ADP, is relevant to the function of ATPases and ATP synthases. In chloroplast ATP synthase (CF1), for example, there are tight binding sites for ADP. nih.gov The binding of MgADP to a non-exchanging site is responsible for the inhibition of ATPase activity. nih.gov The conversion of ADP to ATP by ATP synthase is a fundamental process in cellular energy metabolism. wikipedia.orgapexbt.combritannica.com A2,5P can be used to probe the nucleotide-binding sites of these enzymes. The interaction of ADP with the F1-ATPase of mitochondria is a key regulatory step, where the release of ATP is considered the main energy-requiring step in oxidative phosphorylation. annualreviews.org

Creatine (B1669601) Kinase (CK): Nuclear magnetic resonance studies have shown that ADP binds to the active site of creatine kinase. nih.govnih.gov This interaction involves aromatic amino acid residues. nih.govunige.ch The binding of ADP to creatine kinase is a crucial part of the phosphocreatine (B42189) system, which rapidly regenerates ATP from ADP in tissues with high and fluctuating energy demands, such as muscle and brain. ahajournals.org The binding of ADP to creatine kinase is part of a complex series of conformational changes that occur during the catalytic cycle. nih.gov

SecA: The bacterial protein translocase ATPase SecA possesses both high-affinity and low-affinity nucleotide-binding sites. nih.govrcsb.org ADP binds to both of these sites. nih.gov The release of ADP from the high-affinity site is the rate-limiting step in the ATPase cycle of the soluble enzyme and is thought to involve a significant conformational change. nih.gov This process is critical for the function of SecA in protein translocation across the bacterial cell membrane.

A2,5P can function as an allosteric effector for several enzymes. For instance, ADP has been identified as an allosteric effector of phosphorylase kinase from rabbit skeletal muscle, binding to a site distinct from the catalytic site and stimulating its activity at pH 6.8. nih.govcapes.gov.br

The 2',5'-ADP moiety is a key component of the coenzyme Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+), which is essential for many biosynthetic and antioxidant pathways. The binding of the 2',5'-ADP portion of NADPH to enzymes like human cytochrome P450 reductase is a primary determinant of the stability of the coenzyme-enzyme complex. nih.gov In this context, the adenosine 2',5'-diphosphate part of the molecule is crucial for the recognition and binding of the coenzyme.

Furthermore, in some ribonucleotide reductases, ATP acts as an allosteric activator, while dATP is an inhibitor. elifesciences.org Analogs like A2,5P can be used to study these allosteric sites.

Interaction with Specific Enzymes (e.g., Creatine Kinase, SecA)

This compound and Calcium Signaling Pathways

The role of this compound in calcium signaling is intrinsically linked to its function as a modulator of purinergic receptors, particularly the P2Y family. As previously mentioned, A2,5P is an antagonist of the P2Y1 receptor. nih.gov The activation of P2Y1 receptors by ADP is a well-established pathway for mobilizing intracellular calcium stores. nih.gov Therefore, A2,5P's ability to block this receptor directly integrates it into the regulation of calcium signaling pathways.

The broader family of adenosine diphosphate derivatives, including cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), are potent second messengers that mobilize calcium from intracellular stores. genome.jpnih.gov cADPR, synthesized from NAD+, typically releases calcium via ryanodine (B192298) receptors, while NAADP acts on separate acidic calcium stores. genome.jpnih.gov Although A2,5P is not a direct precursor to these molecules, its structural similarity and its role in purinergic signaling place it within the complex network of nucleotide-mediated calcium regulation. The enzyme CD38 can generate both ADPR and cADPR, and its activity can be inhibited by ATP, highlighting the intricate cross-talk within these pathways. genome.jpkarger.com

The following table summarizes the key proteins and their interactions with this compound and related compounds as discussed in this article.

| Compound/Molecule | Interacting Protein/Receptor | Type of Interaction | Functional Outcome |

| This compound (A2,5P) | P2Y1 Receptor | Antagonist | Inhibition of ADP-induced intracellular calcium mobilization. nih.gov |

| This compound (A2,5P) | Cytochrome P450 Reductase | Component of coenzyme (NADPH) | Crucial for coenzyme binding and stability. nih.gov |

| Adenosine Diphosphate (ADP) | P2T-purinoceptors | Agonist | Inhibition of stimulated adenylate cyclase. medchemexpress.com |

| Adenosine Diphosphate (ADP) | ATP Synthase | Substrate | Synthesis of ATP. wikipedia.orgapexbt.combritannica.com |

| Adenosine Diphosphate (ADP) | Creatine Kinase | Substrate/Effector | Binds to the active site for ATP regeneration. nih.govnih.gov |

| Adenosine Diphosphate (ADP) | SecA | Ligand | Binds to high and low-affinity sites, with its release being rate-limiting for ATPase activity. nih.gov |

| Adenosine Diphosphate (ADP) | Phosphorylase Kinase | Allosteric Effector | Stimulates enzyme activity. nih.govcapes.gov.br |

| Adenosine Diphosphate Ribose (ADPR) | TRPM2 Channel | Agonist | Activation of calcium influx. karger.com |

| Cyclic ADP-Ribose (cADPR) | Ryanodine Receptors | Agonist | Release of calcium from intracellular stores. genome.jpnih.gov |

| Nicotinic acid adenine dinucleotide phosphate (NAADP) | Acidic Ca2+ Stores | Agonist | Release of calcium from distinct intracellular stores. genome.jpnih.gov |

Generation and Role of Cyclic this compound Ribose (cADPR)

Cyclic this compound ribose (cADPR) is a potent intracellular second messenger that mobilizes calcium from intracellular stores. wjgnet.commdpi.com It is synthesized from nicotinamide adenine dinucleotide (NAD+) by the enzymatic activity of ADP-ribosyl cyclases. wjgnet.comwikipedia.org In mammals, the primary enzyme responsible for this conversion is CD38, a transmembrane glycoprotein (B1211001) with dual enzymatic functions. wjgnet.comnih.govnih.gov

The generation of cADPR is a critical step in various cellular processes. As a second messenger, it is involved in regulating cell proliferation, differentiation, fertilization, muscle contraction, and the secretion of hormones and neurotransmitters. wjgnet.com The signaling pathway initiated by cADPR is distinct from the well-known inositol 1,4,5-trisphosphate (IP3) pathway, providing an additional layer of control over cellular calcium homeostasis. wjgnet.com

cADPR-Mediated Calcium Release Mechanisms (e.g., Ryanodine Receptors)

cADPR triggers the release of calcium from intracellular stores, primarily the endoplasmic and sarcoplasmic reticulum, by activating ryanodine receptors (RyRs). nih.govnih.govphysiology.org RyRs are large-conductance calcium channels that play a crucial role in cellular calcium signaling. The interaction between cADPR and RyRs is a key regulatory point in calcium mobilization.

The precise mechanism of how cADPR activates RyRs is still under investigation, but it is known to increase the open probability of the channel. atsjournals.org One proposed mechanism involves the dissociation of the FK506-binding protein 12.6 (FKBP12.6) from the RyR complex. nih.govatsjournals.org FKBP12.6 is a regulatory protein that keeps the RyR channel in a closed state. The binding of cADPR is thought to induce a conformational change that leads to the release of FKBP12.6, thereby opening the channel and allowing calcium to flow into the cytoplasm. nih.govphysiology.orgatsjournals.org This cADPR-mediated calcium release is a fundamental process in various cell types, including vascular smooth muscle cells and pancreatic β-cells, where it contributes to functions like the regulation of vascular tone and glucose-induced insulin (B600854) secretion. nih.govnih.gov

In some tissues, such as the heart, the effect of cADPR on calcium release may be indirect. Studies in cardiac myocytes suggest that cADPR's primary target is the sarcoplasmic reticulum Ca2+ uptake mechanism (SERCA). By enhancing calcium uptake into the sarcoplasmic reticulum, cADPR increases the luminal calcium concentration, which in turn sensitizes and activates RyRs, leading to an increased frequency of calcium sparks. ahajournals.org

Enzymatic Regulation of cADPR by CD38

The concentration of cADPR within the cell is tightly regulated by the multifunctional enzyme CD38. nih.gov CD38 possesses both ADP-ribosyl cyclase activity, which synthesizes cADPR from NAD+, and cADPR hydrolase activity, which degrades cADPR into adenosine diphosphate ribose (ADPR). wikipedia.orgnih.govfrontiersin.org This dual functionality allows CD38 to act as a critical regulator of cADPR levels, thereby controlling the downstream calcium signaling pathways.

The enzymatic activities of CD38 are subject to regulation by various factors. For instance, ATP can compete with cADPR for binding to CD38, thereby inhibiting its hydrolase activity and leading to an accumulation of cADPR. nih.gov The catalytic site of CD38 faces the extracellular space, suggesting it can also regulate extracellular levels of NAD+ and cADPR. nih.gov Furthermore, some studies suggest that CD38 may also be involved in the transport of cADPR across the cell membrane. nih.gov The balance between the synthesis and degradation of cADPR by CD38 is crucial for maintaining appropriate cellular responses to stimuli that utilize this signaling pathway. nih.govfrontiersin.org

| Enzyme | Function | Substrate | Product |

| CD38 (ADP-ribosyl cyclase activity) | Synthesis of cADPR | NAD+ | cADPR, Nicotinamide |

| CD38 (cADPR hydrolase activity) | Degradation of cADPR | cADPR | ADPR |

Involvement in Specific Cellular Processes (Mechanistic Studies)

The signaling pathways initiated by this compound and its derivatives are integral to a variety of specific cellular functions. Mechanistic studies have elucidated their roles in processes ranging from hemostasis to immune modulation and cellular stress responses.

This compound-Induced Platelet Aggregation

Adenosine diphosphate (ADP), a related compound, is a well-established and potent inducer of platelet aggregation, a critical process in blood clotting. biodatacorp.comnih.gov When released from activated platelets, ADP binds to specific purinergic receptors on the surface of other platelets, primarily the P2Y1 and P2Y12 receptors. ahajournals.org This binding initiates a cascade of intracellular events that lead to platelet activation, shape change, and the recruitment of more platelets to the site of injury, forming a platelet plug. biodatacorp.comnih.gov

The P2Y12 receptor, in particular, plays a pivotal role in amplifying and sustaining the aggregation response. nih.govahajournals.org Antagonists of the ADP receptors, such as clopidogrel, are widely used antiplatelet medications, highlighting the clinical significance of this pathway. biodatacorp.com Studies have shown that specific ADP receptor antagonists can completely block platelet aggregation induced by various stimuli, underscoring the central role of ADP in this process. ashpublications.org

| Receptor | Signaling Pathway | Role in Platelet Aggregation |

| P2Y1 | Gq-coupled, leading to a transient rise in intracellular Ca2+ | Initiates platelet shape change and aggregation |

| P2Y12 | Gi-coupled, leading to inhibition of adenylyl cyclase | Sustains and amplifies the aggregation response |

Modulation of Gene Expression (e.g., Chemokine Production)

The influence of adenosine diphosphate extends to the regulation of gene expression, particularly the production of chemokines, which are crucial for immune cell trafficking. Extracellular ADP can stimulate the expression of chemokines such as monocyte chemotactic protein-1 (MCP-1/CCL2) in fibroblast-like synoviocytes. nih.gov This induction is mediated through the P2Y13 purinergic receptor and involves the activation of the MEK/ERK signaling pathway. nih.gov

Furthermore, in macrophages, ADP acting through the P2Y12 receptor can induce the secretion of chemokines like CXCL2, CXCL7, and CXCL8. scispace.com This process is dependent on the activation of the PI3K/Akt and ERK signaling pathways. scispace.com The ability of ADP to modulate chemokine expression highlights its role in orchestrating inflammatory responses by attracting immune cells to sites of injury or infection. frontiersin.orgscispace.com

Influence on Protein Conformation and Function (e.g., Hsp70 Family Proteins)

Adenosine nucleotides, including ADP, play a significant role in modulating the conformation and function of molecular chaperones, particularly the Hsp70 family of proteins. nih.gov Hsp70 proteins are essential for maintaining protein homeostasis by assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and the disaggregation of protein aggregates. elifesciences.org

Research Methodologies and Advanced Techniques for Studying Adenosine 2 5 Diphosphate

Synthetic Approaches for Adenosine-2'-5'-Diphosphate and its Analogues

The synthesis of pAp and its derivatives, particularly cyclic analogues, presents considerable chemical challenges due to the molecule's complexity and the lability of certain bonds. Researchers have developed both chemo-enzymatic and purely chemical strategies to access these important compounds.

Chemo-enzymatic synthesis is a powerful approach that combines the precision of enzymatic reactions with the versatility of chemical synthesis. This method is frequently employed to produce analogues of cyclic adenosine (B11128) diphosphate (B83284) ribose (cADPR), a key signaling molecule. The general strategy involves the chemical synthesis of a modified nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) precursor, which is then subjected to enzymatic cyclization by an ADP-ribosyl cyclase. rsc.org This enzyme demonstrates broad substrate specificity, allowing for the creation of a diverse library of cADPR mimics. rsc.org

This approach has been used to generate stable and cell-permeant analogues. For instance, an optimized route has been developed for 7-deaza-8-bromo-cADPR, a hydrolysis-resistant antagonist of the cADPR receptor. nih.gov Similarly, novel 8-substituted and sugar-modified cADPR analogues have been synthesized to probe structure-activity relationships. researchgate.net The enzymatic step, often using cyclase from Aplysia californica, typically ensures the correct stereochemistry, although the enzyme's recognition of the NAD+ derivative is a critical limitation. acs.org Modifications to the adenine base of NAD+ can sometimes lead to the formation of biologically inactive N7-cyclized products instead of the desired N1-cyclized compounds. acs.org

Total chemical synthesis offers an alternative to chemo-enzymatic methods, avoiding the limitations of enzyme substrate specificity. However, it presents its own set of challenges, particularly the regio- and stereospecific formation of the sensitive N1-glycosidic linkage found in many active analogues. acs.org

Synthetic routes have been designed to produce novel analogues of adenosine diphosphate ribose (ADPR) by modifying the terminal ribose, for example, by removing a single hydroxyl group. acs.org A total synthesis of the stable cADPR agonist 8-Br-N1-cIDPR (8-Bromo-N1-cycloinosinediphosphoribose) highlights the complexity of these methods. The synthesis started from 2′,3′-O-isopropylidine adenosine, which underwent bromination. acs.org Key steps included the stereoselective N1-ribosylation of a protected 8-bromoinosine (B613785) intermediate and careful deprotection steps to yield the final product. acs.org The use of protecting groups, such as isopropylidene and trityl, is essential to control reactivity at various positions during the multi-step synthesis. acs.org

Chemical functionalization is employed to create adenosine diphosphate analogues with tailored properties, such as enhanced membrane permeability, improved stability, or specific functionalities for probing biological systems.

One strategy involves creating bioreversibly masked, lipophilic derivatives that can act as prodrugs. For example, a lipophilic ADPR analogue was synthesized with an enzymatically cleavable 4-pentanoyloxybenzyl group on the phosphate (B84403) moiety and O-acetyl groups on the ribose. nih.gov This design aims to facilitate cell entry, after which intracellular enzymes can unmask the active compound. nih.gov

Derivatization can also occur at various positions on the adenosine scaffold. A library of ADP analogues modified at the 2- or N6-positions of the adenine base was screened to identify inhibitors of the heat shock protein mortalin. nih.gov These modifications, such as the addition of a propargyl group at the N6-position, help explore the binding pocket of target proteins and can confer selectivity. nih.gov Furthermore, nucleosides functionalized at the 2'-position of the ribose sugar are of significant interest. chemrxiv.org Biocatalytic platforms using enzymes from the purine (B94841) nucleoside salvage pathway have been developed to generate 2'-functionalized adenosine analogues, such as those with 2'-methyl or 2'-fluoro groups. chemrxiv.org

Non-Enzymatic Synthesis Methods for this compound

Analytical and Characterization Techniques

Accurate quantification and structural characterization are paramount for understanding the roles of this compound and its derivatives. A range of chromatographic and spectroscopic methods are utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used method for the simultaneous quantification of adenosine phosphates (ATP, ADP, and AMP). nih.gov This technique offers high sensitivity, selectivity, and reproducibility. helixchrom.com

The separation is often achieved using reversed-phase C18 columns. nih.govresearchgate.net Isocratic elution with a simple mobile phase, such as a potassium phosphate buffer, can successfully separate the adenosine phosphates, which are typically detected by UV absorbance at 254 nm. nih.govakjournals.com To enhance the retention and separation of these polar, anionic compounds on reversed-phase columns, ion-pairing reagents like tetrabutylammonium (B224687) hydrogensulfate are often added to the mobile phase. akjournals.comakjournals.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, offers another powerful separation mechanism. For instance, the Amaze HA column has both hydrophobic alkyl chains and embedded amine groups, providing enhanced selectivity for nucleotides like ADP. helixchrom.com While HPLC is the most common method, other chromatographic techniques like ion-exchange and thin-layer chromatography have also been developed for nucleotide analysis. nih.govakjournals.com

Table 1: Comparison of HPLC Methods for Adenosine Diphosphate (ADP) Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Column Type | Poroshell 120 EC-C18 nih.govresearchgate.net | Mixed-Mode Amaze HA helixchrom.com | Ion-Pair Reversed-Phase akjournals.com |

| Mobile Phase | 50 mM potassium hydrogen phosphate (pH 6.80) nih.govresearchgate.net | Hydrophobic and anion-exchange interactions helixchrom.com | 50 mM monobasic potassium phosphate (pH 4.6) with 25 mM tetrabutylammonium hydrogensulfate and 0.5% acetonitrile (B52724) akjournals.com |

| Detection | UV at 254 nm nih.govresearchgate.net | UV Detection helixchrom.com | UV at 254 nm akjournals.com |

| Key Feature | Simple, "green" method using an aqueous buffer nih.govresearchgate.net | High selectivity for hydrophilic acidic compounds helixchrom.com | Enhanced separation of nucleotides in complex bacterial extracts akjournals.com |

Spectroscopic techniques are indispensable for characterizing the structure of pAp and its analogues and for analyzing their interactions with biological macromolecules. Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly Nuclear Overhauser Effect (NOE) measurements, are powerful tools for this purpose.

Intermolecular NOE experiments can identify which amino acid residues of a protein are in close proximity to a bound ligand. This has been used to study the binding of ADP to the active site of creatine (B1669601) kinase. nih.gov By irradiating specific proton resonances on the enzyme, a negative NOE can be observed on the H2 proton of the bound ADP, confirming their spatial closeness. nih.gov Such studies have shown that the binding site for adenosine mono-, di-, and triphosphates on this enzyme is the same. nih.gov

NOE data is also critical for determining the conformation of the nucleotide itself when bound to a target. The syn-anti equilibrium around the glycosidic bond can be assessed by observing NOEs between protons on the base and the sugar ring. acs.orgresearchgate.net For example, an NOE between the H-1'' and H-4'' protons of the "northern" ribose in a cADPR analogue confirmed the β-configuration of the newly formed N1 glycosidic bond during its synthesis. acs.org Two-dimensional transferred NOE spectroscopy (TRNOESY) is particularly useful for studying the conformation of nucleotides that are in rapid exchange between their free and enzyme-bound states. rutgers.edu

In addition to NMR, other spectroscopic methods like infrared multiple photon dissociation (IR-MPD) spectroscopy, combined with theoretical calculations, have been used to investigate the intrinsic structure of gas-phase ADP dianions, providing fundamental insights into the molecule's properties absent solvent effects. rsc.org

Chromatographic Methods for Quantification (e.g., High-Performance Liquid Chromatography with UV Detection, Ion-Exchange Chromatography)

Computational and Structural Biology Approaches

Computational methods like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are instrumental in understanding the interactions between ligands like A2',5'DP and their protein targets at a molecular level. These techniques are crucial for drug design and for elucidating the structural determinants of binding affinity and specificity.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method allows researchers to visualize the binding mode and analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, molecular docking studies have been used to understand how adenosine and its analogs interact with the N-terminus of α-synuclein, a protein implicated in Parkinson's disease. nih.gov In the context of A2',5'DP, docking studies can reveal how this molecule fits into the active site of enzymes like adenosine 5'-phosphosulfate (APS) reductase. bg.ac.rs

3D-QSAR is a computational technique that correlates the biological activity of a series of compounds with their three-dimensional properties, such as shape and electrostatic fields. scispace.com By building a 3D-QSAR model, researchers can predict the activity of novel, un-synthesized compounds and identify the key structural features that are important for biological activity. A study on adenosine 5'-phosphosulfate (APS) reductase, an essential enzyme in Mycobacterium tuberculosis, utilized a 3D-QSAR model to study a set of 16 nucleotide analogues, including derivatives of adenosine 5'-diphosphate (ADP). bg.ac.rsresearchgate.net This model, developed using alignment-independent descriptors, helped to elucidate the interactions between these analogues and the enzyme's active site, providing a basis for the rational design of new inhibitors. bg.ac.rs The study highlighted the importance of hydrophobic, shape, and hydrogen bonding properties in ligand binding. bg.ac.rs

X-ray crystallography is a primary technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. domainex.co.uk This method has provided invaluable insights into how A2',5'DP interacts with its protein targets.

By crystallizing a protein in the presence of A2',5'DP, researchers can obtain a detailed structural map of the binding site. This information reveals the precise orientation of the ligand and the specific amino acid residues involved in the interaction.

Several crystal structures of proteins in complex with A2',5'DP have been determined and are available in the Protein Data Bank (PDB). drugbank.com These structures provide a static yet highly detailed picture of the molecular recognition process.

| Protein | PDB ID | Resolution (Å) | Key Findings |

| Ribonuclease A | 1O0O | 1.20 | Revealed two different binding modes for A2',5'-ADP in the active site, with the adenosine moiety binding in two different positions within the B2 subsite. rcsb.org |

| Eosinophil Cationic Protein (ECP) | 1H1H | 2.0 | Showed that Gln-14, His-15, and Lys-38 form hydrogen bonds with the phosphate at the P(1) site, while His-128 interacts with the purine ring at the B(2) site. A new phosphate binding site, P(-)(1), involving Arg-34 was identified. nih.gov |

| 2',3'-cyclic-nucleotide 3'-phosphodiesterase | Not specified | 2.0 | Structure of the enzyme in complex with A2',5'DP was determined. pdbj.org |

This table presents a selection of proteins whose structures have been elucidated in complex with this compound, highlighting the resolution of the structure and key interaction details.

These structural studies are fundamental for a comprehensive understanding of the biological roles of A2',5'DP and for the structure-based design of specific inhibitors or modulators for these protein targets.

Therapeutic Potential and Future Research Directions Involving Adenosine 2 5 Diphosphate Analogues and Pathways Pre Clinical Focus

Targeting Adenosine-2'-5'-Diphosphate-Related Pathways for Disease Modulation (Pre-clinical Models)

The modulation of pathways involving adenosine (B11128) diphosphate (B83284) isomers is a key strategy in pre-clinical therapeutic development. This involves the intricate targeting of specific receptors, enzymes, and signaling cascades that are influenced by these molecules.

Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, is integral to numerous physiological processes. nih.gov The receptors for these molecules, P2 receptors, are divided into P2X ligand-gated ion channels and P2Y G-protein-coupled receptors (GPCRs). nih.govwikipedia.org Adenosine-2',5'-diphosphate has been identified as a modulator of these receptors, exhibiting distinct activities that make it and its analogues valuable tools for research.

Adenosine-2',5'-diphosphate itself has been shown to be a competitive antagonist at the P2Y1 receptor. medchemexpress.com It also demonstrates non-selective antagonism at P2X1 receptors found on human platelets. medchemexpress.comscbt.com This dual antagonism highlights its potential to influence processes like platelet aggregation and smooth muscle contraction, which are heavily modulated by these receptors. scbt.com The development of selective agonists and antagonists for these receptors is a major focus of drug discovery, with various ligands being investigated in pre-clinical models for neurodegenerative disorders, cardiovascular diseases, and cancer. nih.gov

Pre-clinical research has led to the identification of several modulators that target these pathways, providing a toolkit for dissecting their function.

| Modulator | Target Receptor(s) | Effect | Pre-clinical Application/Finding |

|---|---|---|---|

| Adenosine-2',5'-diphosphate | P2Y1, P2X1 | Antagonist | Acts as a competitive antagonist at P2Y1 and a non-selective antagonist at platelet P2X1 receptors. medchemexpress.comscbt.com |

| PPADS tetrasodium (B8768297) salt | P2X1, P2Y1 | Antagonist | A selective antagonist known to disrupt ATP-mediated ion channel activity and inhibit P2Y1 activation. scbt.comscbt.com |

| NF 449 | P2Y1 | Antagonist | A selective and potent P2Y1 receptor antagonist that blocks receptor activation and subsequent intracellular calcium influx. scbt.com |

| Ro 0437626 | P2X1 | Modulator | A potent P2X1 modulator with allosteric effects on receptor activity, influencing ion channel opening. scbt.com |

| 2-methylthioadenosine 5'-diphosphate | P2Y(1), P2Y(13) | Agonist | An ADP analogue that stimulates P2Y receptors, leading to the inhibition of the neuronal glycine (B1666218) transporter GLYT2 and stimulation of the glial transporter GLYT1 in rat brainstem/spinal cord cultures. nih.gov |

The metabolic pathways of purine (B94841) nucleotides are controlled by a series of enzymes, and inhibiting these enzymes presents another therapeutic strategy. While research into enzymes that specifically interact with the 2',5' isomer is still developing, studies on related molecules provide a strong rationale for this approach.

A significant finding is that 5'-diphosphoadenosine 2'-phosphate (ppA-2'-p), another designation for adenosine-2',5'-diphosphate, is a potent inhibitor of bovine pancreatic ribonuclease A (RNase A), with a reported Ki value of 520 nM. nih.gov This inhibitory action suggests a potential role in modulating processes where ribonucleases are pathologically involved.

Broader purinergic pathways are regulated by ectonucleotidases like CD39 and CD73, which break down ATP and ADP to adenosine. nih.govamegroups.org Inhibitors of these enzymes are of great interest. For instance, α,β-Methylene Adenosine 5'-Diphosphate (APCP), an analogue of adenosine diphosphate, is a known inhibitor of CD73. frontiersin.org Targeting these enzymes can alter the balance of extracellular nucleotides and adenosine, which is particularly relevant in the tumor microenvironment where adenosine promotes immunosuppression. nih.govamegroups.org Additionally, a non-canonical pathway for adenosine generation involves the CD38 enzyme, which converts NAD⁺ into adenosine diphosphate ribose (ADPR). encyclopedia.pub

Cellular calcium (Ca²⁺) homeostasis is critical for a vast array of physiological functions, and its dysregulation is implicated in many diseases. A key family of adenine-containing second messengers, including cyclic ADP-ribose (cADPR), nicotinic acid-adenine dinucleotide phosphate (B84403) (NAADP), and adenosine diphosphate ribose (ADPR), are deeply involved in regulating cellular Ca²⁺. researchgate.net These molecules are metabolically related and are synthesized from precursors like NAD⁺ and NADP⁺, often involving the enzyme CD38. researchgate.netnih.govbinasss.sa.cr

cADPR, in particular, mobilizes Ca²⁺ from intracellular stores by activating ryanodine (B192298) receptors (RyRs). researchgate.netphysiology.org This signaling pathway is crucial in various cell types, including airway smooth muscle cells, where its upregulation can contribute to hyperresponsiveness. binasss.sa.crphysiology.org Pre-clinical studies have demonstrated that targeting this pathway with specific antagonists can mitigate pathological Ca²⁺ signaling. For example, 8-Br-cADPR, a cADPR antagonist, can block cADPR-dependent Ca²⁺ release, confirming the pathway's role in agonist-induced responses in activated astrocytes and airway smooth muscle cells. binasss.sa.crnih.gov While distinct from adenosine-2',5'-diphosphate, the modulation of the broader CD38/cADPR/ADPR signaling axis represents a promising pre-clinical strategy for controlling cellular calcium regulation in diseases like asthma and neuroinflammation. physiology.orgnih.gov

Design of Inhibitors for this compound-Interacting Enzymes

Design and Development of Novel this compound Analogues as Research Tools and Potential Therapeutic Leads

The rational design of novel analogues of adenosine-2',5'-diphosphate and related structures is a critical area of pre-clinical research. These synthetic molecules serve as powerful research tools to probe biological systems and as potential starting points for new therapeutics. nih.gov By systematically modifying different parts of the adenosine diphosphate structure—the adenine (B156593) base, the ribose rings, or the pyrophosphate bridge—researchers can fine-tune the molecule's affinity, selectivity, and functional activity for specific protein targets. researchgate.net

For example, to study the transient receptor potential cation channel TRPM2, which is activated by adenosine diphosphate ribose (ADPR), novel analogues of ADPR and 2'-deoxy-ADPR were synthesized with specific hydroxyl groups removed from the terminal ribose. acs.org This approach helps to map the specific molecular interactions required for channel activation. Similarly, structure-based design has yielded adenosine analogues that are potent and selective inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in pathogenic trypanosomatids, demonstrating their potential as anti-parasitic drug leads. nih.gov The development of prodrugs, such as those using a cyclosaligenyl (cycloSal) group on the phosphate, aims to improve cell permeability, allowing the active compound to be generated intracellularly. mdpi.com

| Analogue Name/Class | Key Structural Modification | Research Application/Target | Key Finding |

|---|---|---|---|

| Terminal Ribose Analogues of ADPR | Removal of a single hydroxyl group from the terminal ribose | Probes for TRPM2 channel activation | Used to study the role of individual hydroxyl groups in TRPM2 activation via patch-clamp electrophysiology. acs.org |

| N6-(substituted)-2'-deoxy-2'-(amido)adenosine analogues | Substituents on the N6 and C2' positions of adenosine | Inhibitors of GAPDH from Trypanosomatidae | Identified low micromolar inhibitors of parasite GAPDH that did not inhibit mammalian GAPDH, showing potential as anti-trypanosomatid drugs. nih.gov |

| 8-phenyl-2'-deoxy-ADPR | Phenyl substitution at the C8 position of the purine and 2'-deoxy modification | Antagonist for TRPM2 channel | Demonstrated significantly increased antagonist activity compared to analogues with only a C8 substitution. researchgate.net |

| N6-benzyladenosine analogues | Substituents at the C6-amino group (N6) of adenosine | Inhibitors of CamA, a C. difficile DNA adenine methyltransferase | Systematic design led to potent and selective inhibitors of a bacterial enzyme required for sporulation and persistence. acs.org |

| α,β-Methylene Adenosine 5'-Diphosphate (APCP) | Methylene group replacing the oxygen in the pyrophosphate bridge | Inhibitor of ecto-5'-nucleotidase/CD73 | Widely used as a pharmacological tool to investigate the role of the CD73/adenosine pathway in inflammation models. frontiersin.org |

Emerging Areas of this compound Research

Beyond established roles, research is uncovering the importance of adenosine diphosphate-related signaling in more complex biological contexts, particularly in neurotransmission and the intricate ecosystem of the tumor microenvironment.

Neurotransmission: Adenosine and its nucleotide precursors like ATP and ADP are crucial neuromodulators in the central nervous system (CNS). nih.gov They are released from both neurons and glial cells and can act on presynaptic P1 (adenosine) or P2 (ATP/ADP) receptors to inhibit or facilitate the release of various neurotransmitters. nih.gov For instance, pre-clinical studies in rat brainstem and spinal cord cultures have shown that stimulating P2Y receptors with an ADP analogue can regulate the activity of glycine transporters, which are key for controlling glycine levels at synapses. nih.gov The adenosine A₂A receptor, in particular, has emerged as a significant non-dopaminergic target in Parkinson's disease, with antagonists showing therapeutic potential in pre-clinical models. nih.gov This highlights the therapeutic promise of modulating purinergic signaling to treat neurological and psychiatric disorders. researchgate.net

Immune Regulation in the Tumor Microenvironment: The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule. nih.govnih.gov This adenosine is primarily generated from the breakdown of ATP released by stressed or dying tumor cells. nih.gov The ectoenzymes CD39 and CD73, expressed on tumor and immune cells, sequentially convert ATP to ADP/AMP and then to adenosine. nih.govamegroups.org

This accumulation of adenosine in the TME profoundly dampens anti-tumor immunity. By activating A₂A and A₂B receptors on various immune cells, adenosine inhibits the function of effector cells like CD8⁺ T cells and Natural Killer (NK) cells while promoting the activity of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govamegroups.orgnih.gov This creates a shield that allows the tumor to evade immune destruction and progress. frontiersin.org Consequently, a major focus of pre-clinical cancer research is to disrupt this immunosuppressive axis. Strategies include the development of antagonists for the A₂A and A₂B receptors and inhibitors for the CD39 and CD73 enzymes, with the goal of restoring the immune system's ability to attack cancer cells. frontiersin.orgrsc.org

Cross-Talk with Other Intracellular Signaling Networks

This compound (A-2',5'-DP) primarily exerts its influence on intracellular signaling through its interaction with purinergic receptors, specifically acting as a competitive antagonist at the P2Y1 receptor and a non-selective antagonist at the P2X1 receptor. nih.govmedchemexpress.comnih.govscbt.com This antagonism is the foundation of its cross-talk with other signaling networks, as it modulates the downstream pathways typically activated by these receptors.

The P2Y1 receptor is a Gq protein-coupled receptor (GPCR) that, upon activation by its endogenous agonist Adenosine-5'-diphosphate (ADP), stimulates phospholipase C (PLC). nih.govashpublications.org PLC activation leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of calcium (Ca2+) from intracellular stores and activate protein kinase C (PKC), respectively. By competitively inhibiting the P2Y1 receptor, A-2',5'-DP effectively blocks this canonical Gq/PLC/Ca2+ signaling cascade. nih.gov This inhibitory action has been demonstrated in studies using turkey erythrocyte membranes and cloned human P2Y1 receptors expressed in human astrocytoma cells. nih.gov

A significant aspect of A-2',5'-DP's role in signaling cross-talk stems from the intricate interplay between P2Y1 and P2Y12 receptors, two major ADP receptors found on platelets. ashpublications.orgnih.gov Research has revealed a complex, reciprocal cross-talk between these two receptors:

P2Y12 Potentiation of P2Y1 Signaling : The Gi-coupled P2Y12 receptor, upon activation, potentiates the Ca2+ response induced by the P2Y1 receptor. This is achieved through two main mechanisms: the inhibition of adenylate cyclase (which lowers cyclic AMP levels) and the activation of phosphatidylinositol 3-kinase (PI 3-kinase). nih.gov

P2Y1 Negative Feedback on P2Y12 Signaling : Conversely, the P2Y1 receptor can exert negative feedback on the P2Y12 pathway. Activation of P2Y1 leads to the activation of Src family kinases, which in turn inhibit the PI 3-kinase-dependent component of the P2Y12 signal. nih.gov

By antagonizing the P2Y1 receptor, A-2',5'-DP can disrupt this delicate balance. It would prevent the P2Y1-mediated Ca2+ mobilization that is potentiated by P2Y12 and simultaneously block the P2Y1-dependent negative feedback loop involving Src kinase. This modulation of the P2Y1/P2Y12 axis is a critical point of cross-talk, influencing cellular responses like platelet aggregation where both receptors play a crucial role. ashpublications.orgnih.gov

Furthermore, A-2',5'-DP's non-selective antagonism of the P2X1 receptor, a ligand-gated ion channel, adds another layer of signaling interaction. nih.gov P2X1 receptor activation leads to a rapid influx of cations, including Ca2+ and Na+, thereby directly altering the cell's membrane potential and intracellular calcium concentration. Inhibition of this channel by A-2',5'-DP would block these ion fluxes, impacting fast cellular responses. The compound's dual antagonism allows it to simultaneously modulate both a "fast" ionotropic (P2X1) and a "slower" metabotropic (P2Y1) signaling pathway.

The specificity of A-2',5'-DP is noteworthy. Pre-clinical studies have shown that it is devoid of agonist or antagonist activity at other purinergic receptors such as P2Y2, P2Y4, and P2Y6, highlighting its targeted action within the complex purinergic signaling network. nih.gov

| Receptor Target | Effect of A-2',5'-DP | Primary Signaling Pathway Affected | Key Downstream Effectors | Result of Interaction | Reference |

|---|---|---|---|---|---|

| P2Y1 Receptor | Competitive Antagonist | Gq Protein Signaling | Phospholipase C (PLC), Inositol Triphosphate (IP3), Diacylglycerol (DAG) | Inhibition of intracellular calcium mobilization and Protein Kinase C (PKC) activation. | nih.govmedchemexpress.com |

| P2X1 Receptor | Non-selective Antagonist | Ligand-gated Ion Channel | Cation Channel (Ca2+, Na+) | Blockade of rapid cation influx and subsequent membrane depolarization. | medchemexpress.comnih.gov |

| P2Y1/P2Y12 Receptor Axis | Indirect Modulator (via P2Y1 antagonism) | Gq / Gi / PI 3-Kinase / Src Kinase | Adenylate Cyclase, PI 3-Kinase, Src Kinase | Disruption of reciprocal potentiation and negative feedback loops between the two receptors. | ashpublications.orgnih.gov |

Challenges and Opportunities in this compound-Focused Academic Research

The study of this compound (A-2',5'-DP) presents a unique set of challenges and opportunities for academic researchers, primarily centered on its distinct pharmacological profile as a purinergic receptor antagonist.

Opportunities:

One of the foremost opportunities lies in leveraging the specificity of A-2',5'-DP as a pharmacological tool. Its documented competitive antagonism at the P2Y1 receptor, with no effect on P2Y2, P2Y4, or P2Y6 receptors, makes it a valuable instrument for dissecting the specific physiological and pathological roles of the P2Y1 receptor. nih.gov Researchers can use A-2',5'-DP to isolate P2Y1-mediated signaling events from those initiated by other purinergic receptors, clarifying its contribution to processes like neurotransmission, inflammation, and thrombosis.

The established structure-activity relationship of A-2',5'-DP and its analogues provides a clear path for drug design and development. Research has indicated that the presence of a phosphate group in the 2'- or 3'-position of the adenosine moiety is critical for conferring antagonist activity at the P2Y1 receptor. nih.gov This insight offers a rational basis for the synthesis of novel, more potent, and potentially more selective P2Y1 antagonists for therapeutic applications.

Furthermore, A-2',5'-DP has practical applications in biochemical research. It can be used to prepare affinity chromatography media, such as adenosine 2',5'-diphosphate agarose, for the purification of enzymes that have a binding site for this molecule, including NADPH-cytochrome P450 reductase and glutathione (B108866) reductase. sigmaaldrich.com

Challenges:

A significant challenge in using A-2',5'-DP as a research tool is its lack of selectivity between the P2Y1 and P2X1 receptors. medchemexpress.comnih.govscbt.com This non-selective antagonism means that any observed biological effect could be a composite of inhibiting both a G-protein coupled receptor and an ion channel, complicating the interpretation of experimental results. Disambiguating the effects of P2Y1 blockade from those of P2X1 blockade when using this compound requires carefully designed experiments with additional, more selective pharmacological agents.

Another complicating factor is the potential for partial agonism. Some studies have noted that while A-2',5'-DP acts as a competitive antagonist, it can also exhibit partial agonist activity at the P2Y1 receptor, promoting a small degree of phospholipase C activation on its own. nih.gov This dual activity can confound the analysis of its inhibitory effects.

Broader challenges inherent to the field of adenosine signaling also apply to A-2',5'-DP research. Purinergic receptors are ubiquitously expressed throughout the body, and their signaling pathways are highly complex and interconnected. nih.gov Developing a systemically administered therapeutic based on an ADP analogue must overcome hurdles related to off-target effects. Moreover, like other charged nucleotide molecules, A-2',5'-DP may face challenges with cell permeability and metabolic stability in in vivo settings, potentially limiting its bioavailability and therapeutic utility without chemical modification.

| Category | Specific Point | Implication for Research | Reference |

|---|---|---|---|

| Opportunities | Selective P2Y1 Antagonism | Useful as a pharmacological tool to isolate and study P2Y1-specific pathways. | nih.gov |

| Defined Structure-Activity Relationship | Provides a rational foundation for designing novel P2Y1 antagonists with improved properties. | nih.gov | |

| Biochemical Applications | Can be used in affinity chromatography for enzyme purification. | sigmaaldrich.com | |

| Challenges | Lack of Selectivity (P2Y1 vs. P2X1) | Difficult to attribute observed effects solely to P2Y1 inhibition without further controls. | medchemexpress.comnih.gov |

| Partial Agonist Activity | Can confound interpretation of results by simultaneously inhibiting and weakly activating the P2Y1 receptor. | nih.gov | |

| General Issues for Nucleotide Drugs | Potential for poor cell permeability and metabolic instability in vivo, a common hurdle for this class of compounds. | nih.gov |

Q & A

Q. How can Adenosine-2'-5'-diphosphate be distinguished from its isomer Adenosine-5'-diphosphate in enzymatic assays?

Methodological Answer: Use high-resolution crystallography to compare binding conformations in enzyme complexes. For example, eosinophil-derived neurotoxin (EDN) binds this compound with distinct active-site interactions compared to 5'-ADP, as shown by structural analysis of EDN-ligand complexes . Additionally, hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) can separate and quantify isomers based on retention time and mass-to-charge ratios .

Q. What are the standard protocols for synthesizing this compound in vitro?

Methodological Answer: A practical synthesis route involves nucleoside 5′-H-phosphonate monoesters. React adenosine-2'-H-phosphonate with diphosphate-activating reagents (e.g., carbodiimides) under anhydrous conditions, followed by oxidation to yield the diphosphate. Purification via ion-exchange chromatography ensures high purity (>96%) .

Q. How can researchers quantify this compound in complex biological matrices?

Methodological Answer: Employ HILIC-MS with optimized mobile phases (e.g., ammonium acetate and acetonitrile) to enhance hydrophilicity-based separation. Internal standards like isotopically labeled ADP analogs improve quantification accuracy by correcting for matrix effects .

Advanced Research Questions

Q. What structural features of this compound enable its role in antiviral mechanisms, such as SARS-CoV-2 inhibition?

Methodological Answer: Molecular docking studies reveal that the 2'-5' phosphodiester linkage allows tighter binding to viral RNA-processing enzymes (e.g., helicases) compared to 5'-ADP. Surface plasmon resonance (SPR) assays can validate binding kinetics, with reported dissociation constants (Kd) in the nanomolar range .

Q. How do ionic strength and pH affect the binding kinetics of this compound to myosin subfragment 1 (SF-1)?

Methodological Answer: Stopped-flow fluorescence assays under varying KCl concentrations (0.1–0.5 M) show that high ionic strength reduces the amplitude of fluorescence transitions during ADP-SF-1 binding. Adjusting pH to 7.4 stabilizes the ternary acto-SF-1-ADP complex, as evidenced by biphasic kinetic curves .

Q. What experimental strategies resolve contradictions in reported thermodynamic stability of this compound in aqueous solutions?

Methodological Answer: Differential scanning calorimetry (DSC) under controlled humidity (≤40%) identifies degradation exotherms at >100°C. Pair with nuclear magnetic resonance (NMR) to monitor hydrolysis products (e.g., AMP) and validate stability claims under storage conditions (≤-20°C) .

Q. How does this compound modulate AMP-activated protein kinase (AMPK) signaling compared to 5'-ADP?

Methodological Answer: Use Förster resonance energy transfer (FRET)-based biosensors to track AMPK conformational changes. The 2'-5' linkage reduces binding affinity to AMPK’s γ-subunit by ~30%, as shown in competitive assays with ATP analogs .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response curves in this compound inhibition assays?

Methodological Answer: Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Include controls for nonspecific binding (e.g., excess unlabeled ADP) and validate with ANOVA to account for inter-experiment variability .

Q. How can crystallographic data resolve ambiguities in the ribonucleolytic active-site interactions of this compound?

Methodological Answer: Perform molecular replacement with EDN-ADP complex structures (PDB: 1GPO) as templates. Refine electron density maps at ≤1.8 Å resolution to identify hydrogen bonds between the 2'-phosphate and catalytic residues (e.g., His15) .

Contradictions and Limitations

Q. Why do kinetic studies report conflicting rates of this compound-induced actomyosin dissociation?

Methodological Answer: Variations arise from assay conditions (e.g., ionic strength, ATP contamination). Standardize protocols using purified acto-SF-1 and pre-equilibrate samples in ATP-free buffers. Use quench-flow methods to capture transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。